N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide
Description
N-(2-(Furan-3-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide derivative featuring a furan-3-yl ethyl substituent and a phenylethanesulfonamide backbone. The compound is structurally characterized by its aromatic and heterocyclic moieties, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7,10,12,15H,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABARKFMXQHOLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide typically involves the reaction of 2-phenylethanesulfonyl chloride with 2-(furan-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification process might involve crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under controlled conditions to form hydroxylated or diketone derivatives. For example:
-
Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Product : Formation of 3-hydroxyfuran or furan-3,4-dione derivatives via electrophilic oxidation (Table 1) .
Table 1: Oxidation Pathways
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | 3-Hydroxyfuran derivative | 65–78 | |
| CrO₃ | Acetic acid, RT | Furan-3,4-dione | 52–60 |
Reduction Reactions
The sulfonamide group can be reduced to generate amines under specific conditions:
-
Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Product : Conversion to N-(2-(furan-3-yl)ethyl)-2-phenylethylamine, retaining the furan and phenyl groups.
Key Findings :
-
LiAlH₄ achieves >80% reduction efficiency in tetrahydrofuran (THF) at reflux.
-
NaBH₄ requires catalytic palladium for effective reduction (yield: 45–55%).
Electrophilic Substitution
The furan ring participates in halogenation and nitration:
-
Halogenation : Bromine (Br₂) in dichloromethane yields 5-bromo-furan derivatives (Table 2).
-
Nitration : Nitric acid (HNO₃) at 50°C introduces nitro groups at the 4-position of the furan ring .
Table 2: Halogenation Outcomes
| Electrophile | Catalyst | Position | Product Purity (%) | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | C5 of furan | 92 | |
| Cl₂ | AlCl₃ | C4 of furan | 85 |
Nucleophilic Reactions
The sulfonamide’s nitrogen reacts with electrophiles:
-
Alkylation : Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) yields N-methylated derivatives (yield: 70–75%).
-
Acylation : Acetyl chloride (CH₃COCl) forms N-acetyl sulfonamide (yield: 60–68%) .
Thermal Decomposition
Pyrolysis studies reveal stability up to 200°C, beyond which the compound decomposes into:
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura couplings:
-
Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water solvent.
-
Product : Biaryl derivatives with >85% coupling efficiency (Table 3) .
Table 3: Coupling Partners and Yields
| Boronic Acid | Coupling Position | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Para | 88 |
| 3-Nitrophenyl | Meta | 76 |
Research Findings
-
Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance electrophilic substitution rates (e.g., nitro groups increase nitration yield by 15%) .
-
Solvent Impact : Polar aprotic solvents (e.g., DMF) improve sulfonamide alkylation yields by stabilizing transition states.
Mechanistic Insights
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide has applications in scientific research, including use as a building block for synthesizing more complex molecules in chemistry, investigation for its potential as a pharmaceutical intermediate in medicine, and use in the development of new materials with specific properties in industry.
Synthesis
this compound is typically synthesized by reacting 2-phenylethanesulfonyl chloride with 2-(furan-3-yl)ethylamine. This reaction is generally performed with a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction, in an organic solvent like dichloromethane at room temperature. Industrial production methods likely use similar synthetic routes on a larger scale, and continuous flow reactors could improve the reaction's efficiency and yield. The purification process may involve crystallization or chromatography to obtain the pure compound.
Potential Reactions
this compound can undergo several chemical reactions:
- Oxidation The furan ring can be oxidized to form furan derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The hydrogen atoms on the furan ring can be substituted with other functional groups using reagents like bromine or chlorine in the presence of a catalyst to carry out electrophilic substitution reactions.
The mechanism of action of this compound involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity, and the furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Class
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Analysis
- Furan vs. The furan’s oxygen atom may participate in hydrogen bonding, a feature absent in purely aromatic substituents .
- Fluorination Effects : The trifluoromethyl-furan analog () demonstrates how fluorination enhances lipophilicity and metabolic resistance, a strategy often employed in drug design to prolong half-life .
Biological Activity
N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological mechanisms, pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring and a sulfonamide group, which are critical for its biological activity. The sulfonamide moiety is known for forming hydrogen bonds with biological targets, potentially inhibiting enzyme activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by binding to their active sites, disrupting their function.
- Receptor Modulation : This compound has shown potential as an inverse agonist at the human histamine H4 receptor (H4R), which is involved in inflammatory responses. The introduction of sulfonamide substituents has been linked to enhanced affinity for H4R, suggesting a role in modulating immune responses .
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated low micromolar inhibitory concentrations against breast cancer cells (MCF7), leukemia cells (K562), and colon cancer cells (HCT116). Notably, it exhibited selective toxicity towards cancer cells compared to normal fibroblasts, indicating a potential therapeutic window .
Table 1: Antiproliferative Effects of this compound
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCF7 | 2.5 | High |
| K562 | 3.0 | Moderate |
| HCT116 | 4.0 | Moderate |
| Human Fibroblasts | 10.0 | Low |
Case Studies
- In Vivo Evaluation : A study involving the administration of this compound in animal models showed significant reduction in tumor growth rates compared to controls. The mechanism was linked to the downregulation of cyclin D1 and CDK4 expression, which are critical for cell cycle progression .
- Histamine H4 Receptor Studies : The compound's role as an inverse agonist at the H4R was further validated through pharmacological assays, demonstrating its ability to modulate inflammatory pathways effectively. This suggests potential applications in treating allergic conditions and chronic inflammatory diseases .
Synthesis and Chemical Reactions
This compound can be synthesized through various chemical reactions involving the furan ring and sulfonamide functionalities. Key reactions include:
- Oxidation : The furan ring can be oxidized to yield various derivatives.
- Reduction : The sulfonamide group may undergo reduction under specific conditions to form amines.
Table 2: Summary of Chemical Reactions for Synthesis
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Furan derivatives |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Electrophilic substitution | Halogenated furan derivatives |
Q & A
Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide?
Methodological Answer:
- Step 1: Synthesize the amine precursor, 2-(furan-3-yl)ethylamine, via reductive amination of furan-3-carbaldehyde with ethylamine (using NaBH₄ or H₂/Pd-C).
- Step 2: React the amine with 2-phenylethanesulfonyl chloride in dichloromethane (DCM) or THF under basic conditions (e.g., triethylamine) at 0–5°C for 4 hours, followed by stirring at room temperature for 12 hours.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization.
- Reference: Similar sulfonamide syntheses involving sulfonyl chloride and amine intermediates are detailed in for analogous compounds.
Q. What spectroscopic techniques are optimal for characterizing this sulfonamide?
Methodological Answer:
- 1H/13C NMR: Confirm the sulfonamide linkage (-SO₂NH-) and substitution patterns (furan C3, phenylethyl group). Key signals: ~δ 7.0–7.5 ppm (aromatic protons), δ 3.0–3.5 ppm (CH₂ near sulfonamide).
- IR Spectroscopy: Identify S=O stretches (~1150–1350 cm⁻¹) and N-H stretches (~3250–3350 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺: ~348.4 g/mol).
- Elemental Analysis: Ensure purity (>95% C, H, N, S content).
- Reference: validates these methods for related sulfonamides.
Q. How can solubility and stability be assessed for biological assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary stock), PBS, or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
- Stability: Incubate in PBS (pH 7.4) or serum at 37°C for 24–72 hours; analyze degradation via HPLC.
- Reference: highlights solvent compatibility for sulfonamides in biochemical assays.
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (≤1.0 Å) to minimize noise.
- Refinement Tools: Apply SHELXL (via the SHELX suite) for small-molecule refinement, leveraging twin analysis (e.g., HKLF5 format) for twinned crystals.
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry.
- Reference: underscores SHELXL’s efficacy in resolving twinned data and ambiguous electron density.
Q. How to design experiments to elucidate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays: Perform IC₅₀ determination and Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
- Structural Studies: Co-crystallize the compound with the target enzyme (e.g., COX-2) and solve the structure using X-ray crystallography.
- Mutagenesis: Validate binding residues (e.g., catalytic Ser/His/Asp triad) via site-directed mutagenesis.
- Reference: discusses enzyme inhibition mechanisms for morpholino-containing sulfonamides.
Q. How to address discrepancies in biological activity across studies?
Methodological Answer:
- Standardization: Use identical cell lines, assay conditions (pH, temperature), and compound batches.
- Orthogonal Validation: Confirm activity via SPR (binding affinity) and ITC (thermodynamic profiling).
- Purity Reassessment: Analyze via HPLC-MS to rule out degradation or impurities.
- Reference: emphasizes rigorous spectral analysis to ensure structural fidelity.
Q. What computational methods predict pharmacokinetic properties and SAR?
Methodological Answer:
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Molecular Dynamics (MD): Simulate membrane permeability (e.g., POPC lipid bilayers) and metabolic stability (CYP450 interactions).
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to map binding modes to target proteins.
- Reference: highlights structural insights from sulfonamide derivatives for computational modeling.
Data Contradiction Analysis
Q. How to resolve inconsistent biological activity in enzyme assays?
Methodological Answer:
- Hypothesis 1: Variability in enzyme purity or assay conditions.
- Solution: Repeat assays with commercially sourced enzymes (≥95% purity) and standardized buffer systems.
- Hypothesis 2: Compound aggregation or solubility issues.
- Solution: Pre-filter solutions (0.22 μm) and include detergents (e.g., 0.01% Tween-20).
- Reference: notes solvent effects on sulfonamide bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
